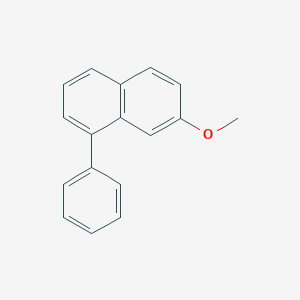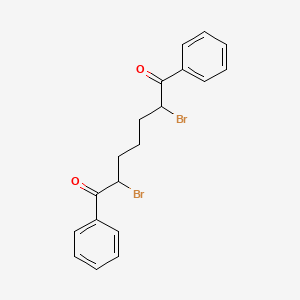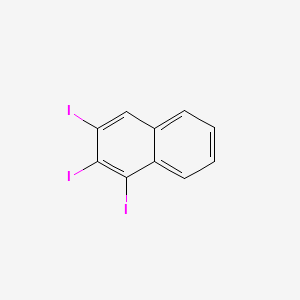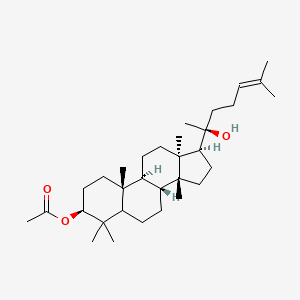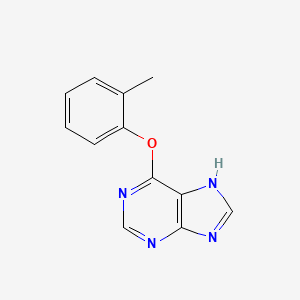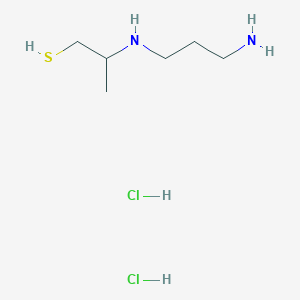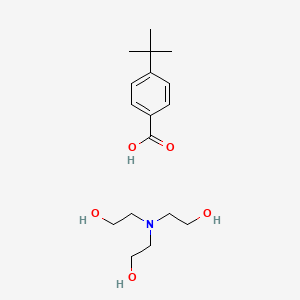
p-tert-Butylbenzoic acid, triethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-tert-Butylbenzoic acid, triethanolamine salt: is a chemical compound formed by the reaction of p-tert-butylbenzoic acid with triethanolamine. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-tert-butylbenzoic acid, triethanolamine salt involves the reaction of p-tert-butylbenzoic acid with triethanolamine in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: p-tert-Butylbenzoic acid, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, p-tert-butylbenzoic acid, triethanolamine salt is used as a reagent in various organic synthesis reactions. It serves as a catalyst in certain reactions and is also used in the preparation of other chemical compounds .
Biology: The compound has applications in biological research, particularly in studies involving enzyme inhibition and protein interactions. It is used to study the effects of chemical modifications on biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug delivery systems and as a stabilizer in pharmaceutical formulations .
Industry: Industrially, the compound is used in the production of polymers, resins, and coatings. It acts as a stabilizer and additive to enhance the properties of these materials .
Mechanism of Action
The mechanism of action of p-tert-butylbenzoic acid, triethanolamine salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparison with Similar Compounds
p-tert-Butylbenzoic acid: A precursor to the triethanolamine salt, used in similar applications.
Triethanolamine: A component of the salt, used in various industrial and pharmaceutical applications.
Uniqueness: p-tert-Butylbenzoic acid, triethanolamine salt is unique due to its combined properties from both p-tert-butylbenzoic acid and triethanolamine. This combination enhances its stability, solubility, and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
90218-90-9 |
|---|---|
Molecular Formula |
C17H29NO5 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;4-tert-butylbenzoic acid |
InChI |
InChI=1S/C11H14O2.C6H15NO3/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2 |
InChI Key |
GUIXCMVLDXWZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO |
Related CAS |
59993-86-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


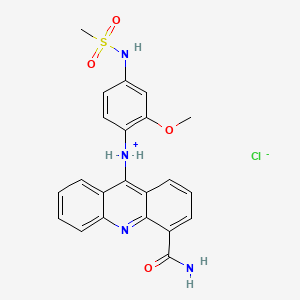
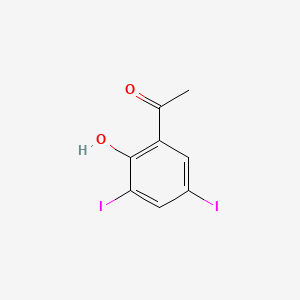
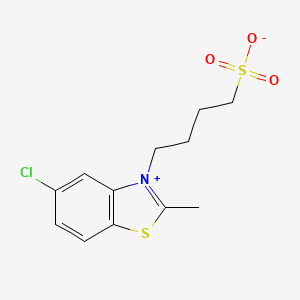
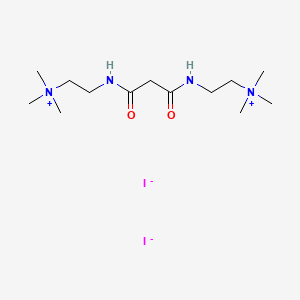
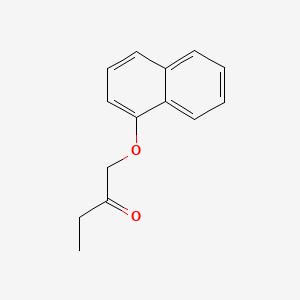
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

